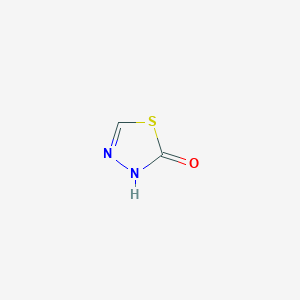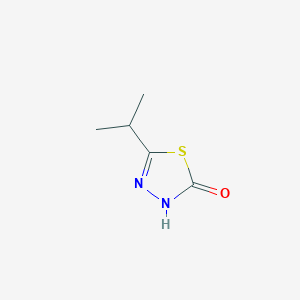
3-Bromo-4-chloro-5-nitropyridine
概要
説明
The compound 3-Bromo-4-chloro-5-nitropyridine is a halogenated nitropyridine, which is a class of compounds that have been extensively studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. These compounds are characterized by the presence of nitro groups and halogens attached to a pyridine ring, which can significantly alter the chemical and physical properties of the molecule .
Synthesis Analysis
The synthesis of halogen-rich pyridines, such as 3-Bromo-4-chloro-5-nitropyridine, often involves halogen dance reactions, which are a type of halogen exchange process. These reactions are useful for generating a variety of substituted pyridines with desired functionalities for further chemical manipulations . Additionally, the synthesis of related compounds, like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involves novel protocols such as Vilsmeier–Haack chlorination, indicating the versatility of synthetic approaches in this chemical space .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are commonly used to analyze the molecular structure of nitropyridines. For instance, the crystal structure of 2-bromo-4-nitropyridine N-oxide, a related compound, reveals that the Br ion is nearly coplanar with the pyridine ring, and the molecules are linked into pairs by hydrogen bonds . Similarly, Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol have been characterized by single-crystal X-ray diffraction, showing that the benzene and pyridine rings are nearly coplanar .
Chemical Reactions Analysis
Nitropyridines undergo a variety of chemical reactions, including nucleophilic displacement, acetylation, and condensation to form imidazolo and triazolo ring systems . The presence of halogens and nitro groups in the pyridine ring can direct further chemical transformations, such as the selective nitration of pyridine N-oxides to yield specific nitro derivatives . The reactivity of these compounds with aromatic amines can lead to the formation of pyrazolo-pyridines, indicating their utility in constructing complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-chloro-5-nitropyridine and related compounds are influenced by their molecular structure. Quantum mechanical calculations, including Density Functional Theory (DFT), provide insights into the electronic and vibrational characteristics of these molecules. For example, 2-Amino-3-bromo-5-nitropyridine exhibits a low softness value and a high electrophilicity index, which are indicative of its biological activity. The stability and charge delocalization of the molecule have been studied using Natural Bond Orbital (NBO) analysis, and its Non-Linear Optical (NLO) behavior has been evaluated in terms of hyperpolarizability and dipole moment . These properties are crucial for applications in materials science and pharmaceuticals.
科学的研究の応用
Synthesis of Heterocyclic Compounds
3-Bromo-4-chloro-5-nitropyridine has been utilized in the synthesis of various heterocyclic compounds. For instance, it was used in the preparation of azaphenoxazine derivatives, demonstrating its utility in creating complex molecular structures. The compound's role in the formation of different azaphenoxazine derivatives highlights its significance in synthetic organic chemistry (Takahashi & Yoneda, 1958).
Formation of Azaindole Derivatives
3-Bromo-4-chloro-5-nitropyridine was key in synthesizing azaindole derivatives. This process included steps like reduction with iron filings in acetic acid, showcasing the compound's versatility in different chemical reactions and its contribution to the development of azaindole structures (Prokopov & Yakhontov, 1979).
Intermolecular Interaction Studies
The compound has also been studied for its intermolecular interactions, such as attractive intermolecular =C-H...O interactions, in the crystal packing of its derivatives. This study provides insight into the molecular interactions and structural properties of nitropyridine derivatives, contributing to the understanding of their physical and chemical behaviors (Hanuza et al., 1997).
Computational Calculations and Molecular Structure Analysis
In addition, computational studies on related compounds, like 5-bromo-3-nitropyridine-2-carbonitrile, have been conducted. These studies involve analyzing the molecular structure, electronic properties, and reactivity, offering insights into the physiochemical characteristics of these types of compounds (Arulaabaranam et al., 2021).
Nucleophilic Substitution Reactions
There is also research focusing on the nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine. This includes studies on the unexpected products and mechanisms, which are essential for understanding the chemical behavior of nitropyridines in different reaction environments (Yao, Blake, & Yang, 2005).
特性
IUPAC Name |
3-bromo-4-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQGEZJTBYMEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500852 | |
| Record name | 3-Bromo-4-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-nitropyridine | |
CAS RN |
31872-63-6 | |
| Record name | 3-Bromo-4-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 3-Bromo-4-chloro-5-nitropyridine in the synthesis of azaphenoxazine derivatives?
A1: 3-Bromo-4-chloro-5-nitropyridine serves as a key building block in the synthesis of azaphenoxazine derivatives [, ]. Its structure, containing reactive bromine and chlorine atoms, allows for nucleophilic aromatic substitution reactions with various nucleophiles. For example, researchers successfully reacted it with the potassium salt of o-aminophenol, leading to the formation of 3-bromo-4-(o-hydroxyphenylamino)-5-nitropyridine, a precursor to 4-nitro-5H-benzo [b] pyrido [4, 3-e]-1, 4-oxazine []. This highlights the compound's utility in constructing complex heterocyclic systems.
Q2: How does the reactivity of 3-Bromo-4-chloro-5-nitropyridine differ with different nucleophiles?
A2: The research demonstrates the influence of nucleophile structure on the reaction outcome with 3-Bromo-4-chloro-5-nitropyridine []. While reacting with the potassium salt of o-aminophenol yielded the desired substitution product, attempting the same reaction with the potassium salt of o-aminophenol under alkaline conditions only resulted in 2-(o-hydroxyphenylamino)-3, 5-dinitropyridine []. This suggests that the presence of the nitro group in o-aminophenol might hinder the desired cyclization. Interestingly, using o-methylaminophenol as the nucleophile led to the formation of 3-nitro-10-methylbenzo [e] pyrido [3, 2-b]-1, 4-oxazine, indicating that subtle changes in the nucleophile structure can significantly impact the reaction pathway and final product []. This difference in reactivity highlights the need for careful consideration of reaction conditions and nucleophile selection when using 3-Bromo-4-chloro-5-nitropyridine in synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











acetic acid](/img/structure/B1281462.png)
acetic acid](/img/structure/B1281463.png)

